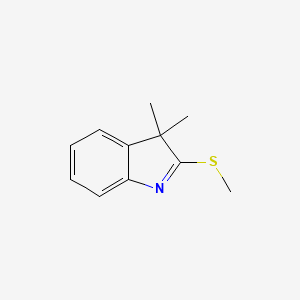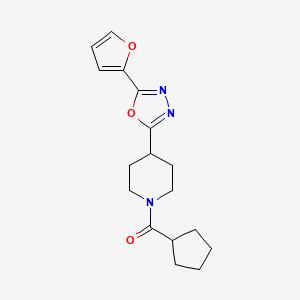
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound of significant interest due to its unique chemical structure and versatile applications in various scientific fields. This compound belongs to the class of urea derivatives and is characterized by the presence of a pyrimidinyl ethyl group and a methoxy methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea can be achieved through several methods, with one of the most common involving the reaction between 4,5-dimethyl-6-oxopyrimidine and an appropriate ethyl urea derivative. The key steps generally include:
N-Alkylation: : Introduction of the ethyl group to the pyrimidine ring.
Urea Formation: : Reaction between the alkylated pyrimidine and 2-methoxy-5-methylphenyl isocyanate.
Reaction conditions typically involve moderate temperatures (50-80°C) and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.
Industrial Production Methods: In an industrial setting, large-scale production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The process optimization might include:
Automated Synthesis: : Use of automated synthesis platforms to control reaction conditions precisely.
Purification: : Implementation of chromatography techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Commonly conducted using reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution can occur at the pyrimidinyl or phenyl rings under suitable conditions.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : DMSO, methanol, chloroform.
Oxidation Products: : Formation of corresponding sulfoxides or sulfones.
Reduction Products: : Amino derivatives or alcohols.
Substitution Products: : Various substituted pyrimidinyl and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound serves as an intermediate for the preparation of other complex molecules. Its structural motifs are valuable for constructing pharmacologically active compounds.
Biology: It is explored for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications in treating specific diseases due to its unique chemical interactions.
Industry: Used as a precursor for the synthesis of advanced materials, dyes, and agricultural chemicals.
Mécanisme D'action
The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. The pathways involved depend on the context, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxyphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methylphenyl)urea
1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-4-methylphenyl)urea
Uniqueness: What sets 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea apart is its specific combination of substituents, which confer unique steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a distinct entity within its class.
Propriétés
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-5-6-15(24-4)14(9-11)20-17(23)18-7-8-21-10-19-13(3)12(2)16(21)22/h5-6,9-10H,7-8H2,1-4H3,(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYKZANJGTNFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)







![7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2380438.png)
![(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2380440.png)



